N-[(1-methylsulfinylcyclobutyl)methyl]-5-propan-2-ylpyridine-2-carboxamide
Description
N-[(1-methylsulfinylcyclobutyl)methyl]-5-propan-2-ylpyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclobutyl ring with a methylsulfinyl group, a pyridine ring, and a carboxamide group. Its distinct chemical properties make it an interesting subject for research in organic chemistry, medicinal chemistry, and industrial applications.
Properties
IUPAC Name |
N-[(1-methylsulfinylcyclobutyl)methyl]-5-propan-2-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-11(2)12-5-6-13(16-9-12)14(18)17-10-15(20(3)19)7-4-8-15/h5-6,9,11H,4,7-8,10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSMHJOEVCFEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)C(=O)NCC2(CCC2)S(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylsulfinylcyclobutyl)methyl]-5-propan-2-ylpyridine-2-carboxamide typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes or through intramolecular cyclization of suitable precursors.
Introduction of the Methylsulfinyl Group: The methylsulfinyl group is introduced via oxidation of a methylthio group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Pyridine Ring Formation: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Carboxamide Formation: The carboxamide group is typically introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfinyl group can undergo further oxidation to form a sulfone.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated pyridine derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, N-[(1-methylsulfinylcyclobutyl)methyl]-5-propan-2-ylpyridine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it might interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new pharmaceuticals.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[(1-methylsulfinylcyclobutyl)methyl]-5-propan-2-ylpyridine-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the pyridine ring suggests potential interactions with nucleic acids or proteins, while the methylsulfinyl group could participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
N-[(1-methylthio)cyclobutyl]methyl-5-propan-2-ylpyridine-2-carboxamide: Similar structure but with a methylthio group instead of a methylsulfinyl group.
N-[(1-methylsulfonyl)cyclobutyl]methyl-5-propan-2-ylpyridine-2-carboxamide: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.
N-[(1-methylsulfinylcyclopropyl)methyl]-5-propan-2-ylpyridine-2-carboxamide: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness
N-[(1-methylsulfinylcyclobutyl)methyl]-5-propan-2-ylpyridine-2-carboxamide is unique due to the combination of its cyclobutyl ring with a methylsulfinyl group and a pyridine ring. This combination of structural features is not commonly found in other compounds, making it a valuable subject for research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
